ABI-011
Description
Significance of the Targeted Biological System in Disease Pathophysiology
The biological systems targeted by ABI-011, namely microtubules and topoisomerase I, play crucial roles in cellular function, and their dysregulation is fundamentally linked to disease pathophysiology, especially in the context of cancer. Microtubules are dynamic protein polymers essential for various cellular processes, including cell shape maintenance, intracellular transport, and, critically, cell division through the formation of the mitotic spindle. mdpi.com In rapidly proliferating cancer cells, the accurate and efficient formation and breakdown of microtubules are vital for uncontrolled growth. Agents that interfere with microtubule dynamics can disrupt mitosis, leading to cell cycle arrest and apoptosis. mdpi.com
Topoisomerase I is a nuclear enzyme indispensable for DNA replication, transcription, and repair. clinconnect.io It manages the topological state of DNA by creating transient single-strand breaks, allowing the DNA strands to unwind or disentangle, and then rejoining the breaks. clinconnect.io In cancer, elevated levels of topoisomerase I are often observed, supporting the high replication rates of tumor cells. clinconnect.io Inhibiting topoisomerase I leads to the accumulation of DNA breaks, particularly during replication, triggering cell death pathways. clinconnect.io
Furthermore, this compound has demonstrated potent antiangiogenic and vascular disrupting activities. medkoo.comaacrjournals.org Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis, supplying tumors with oxygen and nutrients. aacrjournals.orggoogle.com Vascular disrupting agents (VDAs) target the established tumor vasculature, leading to its collapse and consequently depriving the tumor of blood flow, causing tumor cell death. aacrjournals.orggoogle.com The ability of this compound to inhibit both microtubule and topoisomerase I activity, coupled with its vascular disrupting properties, targets multiple essential pathways for tumor survival and growth. medkoo.comaacrjournals.org
Rationale for the Development and Investigation of this compound as a Thiocolchicine (B1684108) Dimer
The rationale behind developing this compound as a thiocolchicine dimer stems from the desire to create a compound with enhanced therapeutic properties compared to its monomeric or related precursors. Thiocolchicine itself is an analog of colchicine (B1669291), known for its antitubulin activity. mdpi.comadipogen.com Dimerization of compounds can lead to altered pharmacological profiles, including improved binding affinity to targets, modified pharmacokinetic properties, and novel mechanisms of action.
In the case of this compound, the dimerization of a thiocolchicine analog resulted in a molecule possessing not only antitubulin activity but also the ability to inhibit topoisomerase I. medkoo.comumich.edusec.gov This dual mechanism is significant because it can potentially overcome resistance mechanisms that tumors might develop against agents targeting only one pathway. By simultaneously disrupting microtubule dynamics and inhibiting DNA topoisomerase I, this compound can exert more potent and broad-spectrum antitumor effects. medkoo.comsec.govaacrjournals.org
The development as a dimer also likely aimed to optimize the interaction with biological targets or improve physicochemical properties relevant for drug delivery. The specific linkage and structure of the thiocolchicine dimer in this compound are key to its observed dual inhibitory activities and its potential as a vascular disrupting agent. medkoo.comumich.eduaacrjournals.org
Historical Overview of Research Leading to this compound Identification and its Nanoparticle Formulation
The research leading to the identification and development of this compound is rooted in the exploration of colchicine analogs and their effects on cellular processes, particularly microtubule dynamics. Early research established the interaction of thiocolchicine with tubulin. adipogen.com The concept of developing dimeric structures to enhance or modify the activity of therapeutic compounds likely played a role in the design of this compound.
The identification of thiocolchicine dimers as potent topoisomerase I inhibitors, in addition to their antitubulin activity, was a crucial step in the development pathway of this compound. umich.eduadipogen.com This recognition highlighted the potential of this class of compounds for targeting multiple vulnerabilities in cancer cells.
A significant advancement in the development of this compound was its formulation as an albumin-bound nanoparticle using the nab® technology. acs.orgchemrxiv.orgsec.gov This technology, previously successfully applied to paclitaxel (B517696) (resulting in Abraxane®), utilizes the natural affinity of albumin for accumulation in solid tumors due to the enhanced permeability and retention (EPR) effect and albumin-specific transport pathways. acs.orgsec.govnih.gov The nab® technology aimed to improve the solubility and delivery of hydrophobic drugs like the thiocolchicine dimer, potentially increasing their accumulation at tumor sites while reducing exposure to healthy tissues. acs.orgsec.govnih.gov
Preclinical studies evaluating this compound demonstrated potent antiangiogenic and antimicrotubule activity in vitro, as well as antitumor activity in vivo across various human tumor xenograft models, including breast, colon, and prostate carcinoma. acs.orgaacrjournals.org These studies showed significant dose-dependent tumor growth inhibition. aacrjournals.org The promising preclinical results supported the progression of this compound into clinical investigation for solid tumors and lymphomas. acs.orgchemrxiv.orgnih.govnih.govresearchgate.netresearchgate.net A Phase I trial of this compound in patients with advanced solid tumors or lymphomas was completed, although the results have not been published. acs.orgnih.govresearchgate.net Development of this compound has been reported under NantBioScience, under license from Celgene. springer.com
The historical trajectory involves the initial understanding of colchicine and thiocolchicine activity, the synthesis and characterization of thiocolchicine dimers with dual mechanisms, and the application of advanced nanoparticle formulation technology to improve the therapeutic index and tumor targeting of the compound.
Data Table: Key Characteristics and Activities of this compound
| Characteristic/Activity | Description | Source |
| Compound Name | This compound (also NAB-5404, NTB-011) | medkoo.comspringer.comontosight.ai |
| Chemical Class | Thiocolchicine dimer | medkoo.comumich.eduacs.org |
| Mechanism of Action | Antitubulin, Topoisomerase I inhibitor, Vascular disrupting agent | medkoo.comspringer.comumich.educlinconnect.io |
| Formulation | Albumin-bound nanoparticle (Nab-Technology) | acs.orgchemrxiv.orgsec.gov |
| Preclinical Activity (in vitro) | Potent antiangiogenic and antimicrotubule activity | acs.org |
| Preclinical Activity (in vivo) | Antitumor activity in xenograft models (breast, colon, prostate, ovarian) | acs.orgaacrjournals.org |
| Clinical Development Stage | Phase I completed (for solid tumors and lymphomas) | acs.orgnih.govresearchgate.net |
Detailed Research Findings (from search results):
this compound significantly inhibited new microvessel formation and disrupted established microvessels in a concentration-dependent manner in the chicken embryonic CAM assay, showing potent antiangiogenic activity. medkoo.com
In mouse xenograft models of human breast (MDA-MB-231), colon (HT29), and prostate (PC3) tumors, this compound alone showed significant dose-dependent tumor growth inhibition. aacrjournals.org The order of sensitivity was MDA-MB-231 > PC3 > HT29. aacrjournals.org
Combination studies in xenograft models suggested enhanced antitumor activity when this compound was administered before nab-paclitaxel or concurrently with bevacizumab. aacrjournals.org
Properties
Molecular Formula |
C27H32F2N8 |
|---|---|
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
ABI-011; ABI 011; ABI011.; Unknown |
Origin of Product |
United States |
Molecular Target Elucidation and Biophysical Characterization of Abi 011 Interactions
Identification and Validation of Primary Molecular Targets for ABI-011
Research has established tubulin and topoisomerase I as the primary molecular targets for this compound. medkoo.comcancer.govaacrjournals.orgspringer.com Its interaction with these targets underlies its observed biological activities, including antiangiogenic and vascular disrupting effects. medkoo.comaacrjournals.org
Characterization of Antitubulin Activity of this compound
This compound functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. cancer.govonclive.comthieme-connect.com Microtubules, formed by the polymerization of α,β-tubulin heterodimers, are essential components of the cytoskeleton and play critical roles in cell division, intracellular transport, and maintaining cell shape. onclive.compnas.org By binding to tubulin, this compound disrupts the dynamic process of microtubule assembly, which is crucial for mitotic spindle formation. cancer.govonclive.com This disruption leads to cell cycle arrest, particularly in the G2/M phase, and can induce apoptosis in susceptible cells, including tumor endothelial cells. cancer.govnih.gov Studies have indicated that this compound analogues inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site on tubulin. nih.govmdpi.comnih.govnih.govnih.gov This site is distinct from binding sites for other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.govnih.govthermofisher.com
Elucidation of Topoisomerase I Inhibitory Properties of this compound
In addition to its effects on tubulin, this compound also acts as an inhibitor of topoisomerase I (TOP1). medkoo.comcancer.govaacrjournals.orgspringer.com Topoisomerase I is a crucial enzyme involved in DNA metabolism, responsible for regulating DNA supercoiling during processes such as replication and transcription. researchgate.netoncohemakey.comspandidos-publications.com It functions by creating transient single-strand breaks in DNA, allowing the DNA strands to relax, and then religating the breaks. oncohemakey.comspandidos-publications.com this compound's inhibition of TOP1 activity results in the stabilization of the transient topoisomerase I-DNA cleavage complexes. cancer.govresearchgate.netoncohemakey.comspandidos-publications.com This stabilization prevents the religation of DNA breaks, leading to an accumulation of single-strand breaks that can convert into cytotoxic double-strand breaks, particularly during DNA replication. cancer.govresearchgate.net This mechanism ultimately contributes to the inhibition of DNA replication and tumor cell growth. cancer.gov
Quantitative Analysis of this compound Binding to Tubulin and Topoisomerase I
Quantitative analysis of the interaction between this compound and its molecular targets, tubulin and topoisomerase I, provides crucial insights into the potency and specificity of its actions.
Determination of Binding Affinities and Kinetics to Molecular Targets
While specific, detailed data on the precise binding affinities (e.g., Kd values) and kinetics of this compound binding directly to purified tubulin and topoisomerase I were not extensively detailed in the provided search results, the observed biological effects provide indirect evidence of potent interactions. Studies on ABI analogues and other tubulin inhibitors targeting the colchicine binding site have employed techniques such as tubulin polymerization assays and competitive binding assays to assess binding affinity and understand the nature of the interaction. nih.govnih.govresearchgate.net The potent inhibition of tubulin polymerization and cellular effects observed with this compound and related compounds suggest a high binding affinity to the colchicine site on tubulin. nih.govmdpi.comnih.gov Similarly, the demonstrated inhibition of topoisomerase I activity implies a significant interaction with the enzyme. cancer.govresearchgate.net Further research employing techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or quantitative mass spectrometry binding assays would be necessary to precisely determine the binding constants and kinetic parameters for this compound with its purified targets.
Mechanistic Insights into this compound-Target Engagement at the Molecular Level
Mechanistic studies indicate that this compound's interaction with tubulin at the colchicine binding site disrupts the dynamic equilibrium between tubulin heterodimers and microtubules, leading to microtubule depolymerization. onclive.comnih.govmdpi.comnih.govnih.gov This binding is thought to induce conformational changes in tubulin that prevent its proper assembly into microtubules. nih.gov Regarding topoisomerase I, this compound acts as a "poison" inhibitor, trapping the enzyme in a covalent complex with cleaved DNA. researchgate.netoncohemakey.comspandidos-publications.comnih.gov This trapping mechanism, often described as interfacial inhibition, involves the drug binding to both the enzyme and the DNA within the cleavage complex. oncohemakey.comspandidos-publications.comnih.gov This prevents the religation step, leading to the accumulation of DNA breaks. cancer.govresearchgate.netoncohemakey.com The dual targeting of both tubulin and topoisomerase I by this compound may offer a synergistic approach to inhibiting cancer cell proliferation and disrupting tumor vasculature. aacrjournals.org
Structural Basis of this compound-Target Interactions
The structural basis of this compound's interaction with tubulin is likely related to its nature as a thiocolchicine (B1684108) dimer, suggesting it interacts with the colchicine binding site on β-tubulin. medkoo.comnih.govmdpi.comnih.govnih.gov This site is located at the interface between the α and β tubulin subunits. nih.gov While a specific crystal structure of this compound bound to tubulin was not found in the provided results, molecular modeling studies with related ABI analogues have explored their potential binding poses within the colchicine binding site, highlighting interactions with specific amino acid residues in tubulin. nih.govacs.org These studies suggest that the chemical structure of ABI analogues allows for favorable interactions within this pocket, leading to the inhibition of polymerization. nih.gov
For topoisomerase I, the structural basis of interaction involves this compound binding within the cleavage complex formed by TOP1 and DNA. researchgate.netoncohemakey.comspandidos-publications.com Topoisomerase I inhibitors often interact with residues in the enzyme and the DNA, stabilizing the covalent intermediate. researchgate.netspandidos-publications.com Structural studies of other topoisomerase I inhibitors, such as camptothecin (B557342) derivatives, have identified key residues in TOP1 involved in drug interaction and the stabilization of the cleavage complex. researchgate.netspandidos-publications.com Given that this compound is a TOP1 inhibitor, it is likely to interact with analogous regions or residues critical for stabilizing this complex, although specific details for this compound were not available in the search results. Further structural studies, such as X-ray crystallography or cryo-electron microscopy of this compound in complex with tubulin and topoisomerase I (and DNA for TOP1), would be necessary to fully elucidate the precise molecular interactions and conformational changes involved.
Conformational Changes Induced by this compound Binding to Tubulin
The binding of small molecules to tubulin, particularly at key sites like the colchicine binding site, is known to induce conformational changes that impact the ability of tubulin dimers to polymerize into microtubules. This compound, by targeting the colchicine binding site, disrupts the intricate process of tubulin assembly niper.gov.inamericanelements.comwikipedia.orghznu.edu.cn.
While specific, high-resolution details on the conformational changes induced solely by this compound binding are still being elucidated, studies on closely related ABI analogs and other colchicine site inhibitors provide valuable insights. Binding to the colchicine site is understood to inhibit tubulin polymerization, preventing the formation of functional microtubules niper.gov.inamericanelements.comwikipedia.orghznu.edu.cnciteab.compharmakb.com. This inhibition is mediated through alterations in tubulin conformation or dynamics that are essential for the assembly process.
Crystallographic studies of tubulin in complex with various inhibitors targeting the colchicine site have revealed that specific regions of the tubulin dimer undergo conformational rearrangements upon ligand binding. For instance, examination of crystal structures involving certain compounds binding to this site has shown significant conformational changes in the T4 loop of the α-tubulin subunit and the T7 loop of the β-tubulin subunit wikipedia.orgzellbio.eu. The binding of colchicine site inhibitors, in general, has been reported to inhibit the "flipping in" of the T7 loop on β-tubulin, a movement crucial for microtubule assembly wikipedia.org.
Studies involving an ABI analog, ABI-231, in complex with tubulin have also provided structural clues. Analysis of the crystal structure of the T2R–TTL–ABI-231 complex suggested that structural modifications in the compound, such as a slightly larger central ring moiety, might influence its interaction and potentially facilitate the formation of additional hydrogen bonds with tubulin residues wikipedia.org. These observations underscore that the specific structural features of this compound and its analogs play a role in modulating the conformational state of tubulin upon binding, ultimately leading to the observed inhibition of polymerization.
Mapping of Key Residues Involved in this compound-Target Binding Pockets
This compound binds to the well-characterized colchicine binding site within the α/β tubulin dimer niper.gov.inamericanelements.comwikipedia.orghznu.edu.cn. This site is situated at the interface between the α- and β-tubulin subunits pharmakb.com. The precise interactions between this compound and the residues lining this pocket are critical for its inhibitory activity.
Structural studies, particularly X-ray crystallography of tubulin in complex with colchicine site inhibitors, including ABI analogs, have helped map some of the key residues involved in these binding interactions. The crystal structure of the ABI analog ABI-231 in complex with tubulin has been a valuable tool in this regard pharmakb.comwikipedia.org.
Research on ABI analogs has identified specific residues within the colchicine binding site that participate in interactions. For example, the indole (B1671886) nitrogen of certain indole derivatives, which are considered ABI analogs, has been shown to form water-bridged hydrogen bonds with residues βL246, αN101, and αT179 in tubulin wikipedia.org. The trimethoxyphenyl (TMP) moiety, a common feature in colchicine site inhibitors and present in some ABI analogs, has been observed to form a hydrogen bond with βC241 wikipedia.org. Furthermore, modifications to the central ring of ABI analogs have been hypothesized to enable interactions with residues such as βS178 and βN347 wikipedia.org.
Studies on other compounds that bind to the colchicine site also highlight the importance of certain residues within this pocket. For instance, hydrogen bonds have been observed between the compound DJ95 and tubulin residues αT179, αD249, and βC239 wikipedia.org. Another compound, DJ101, was shown to form hydrogen bonds and significant hydrophobic interactions within the binding site zellbio.eu. The residue βCys-241 is known to form a hydrogen bond with DAMA–colchicine, while αThr-179 and αVal-181 interact with the tropolone (B20159) ring of colchicine pharmakb.com. Additionally, T138067 has been shown to covalently bind to β-tubulin at Cys239 fishersci.ca, and an indole NH can form a hydrogen bond with Asnα101 fishersci.ca.
These findings from studies on ABI analogs and other colchicine site inhibitors collectively contribute to the understanding of the molecular interactions and key residues within the tubulin binding pocket that are crucial for the activity of compounds like this compound.
Detailed Research Findings: this compound Vascular Disrupting Activity
While the primary focus is on tubulin interaction, it is relevant to note experimental findings demonstrating the functional consequences of this compound's activity. In a study examining its vascular disrupting activity, this compound showed potent effects. wikipedia.org
Table 1: this compound Vascular Disrupting Activity in Quail Embryonic CAM Assay
| Compound | IC₅₀ (µg/ml) | LD₅₀ (µg/ml) |
| This compound | 1.8 | 3.4 |
| Combretastatin (B1194345) A4 Phosphate (CA4P) | 13.1 | 12.8 |
IC₅₀: Half maximal inhibitory concentration; LD₅₀: Median lethal dose; CAM: Chorioallantoic membrane
In the quail embryonic CAM assay, this compound demonstrated potent vascular disrupting activity in a concentration- and time-dependent manner. wikipedia.org Concentrations as low as 2 µg/CAM caused visible disruption of CAM vasculature within 60 minutes post-treatment. wikipedia.org The calculated IC₅₀ for this compound in this assay was 1.8 µg/ml, significantly lower than that of Combretastatin A4 Phosphate (CA4P), which had an IC₅₀ of 13.1 µg/ml. wikipedia.org Higher concentrations of this compound did lead to increased embryonic mortalities, with an LD₅₀ of 3.4 µg/ml, though its therapeutic index appeared better than CA4P in this specific model. wikipedia.org In vitro studies using human umbilical vein endothelial cells (HUVEC) also showed that this compound significantly inhibited new microvessel formation and disrupted established microvessels at a concentration of 0.01 µg/ml. wikipedia.org
Cellular and Biochemical Mechanisms of Abi 011 Action
Impact of ABI-011 on Intracellular Signaling Pathways Associated with Cell Division and Angiogenesis
This compound exerts its effects by interfering with fundamental cellular processes. Its impact on microtubule dynamics and DNA topology directly influences cell division and has implications for pathways involved in angiogenesis. cancer.govspringer.comnih.gov Angiogenesis, the formation of new blood vessels, is a complex process involving the release of angiogenic factors and the activity of endothelial cells. mdpi.comnih.gov While the search results primarily detail this compound's direct cellular targets, the disruption of rapidly dividing cells, including endothelial cells, can indirectly affect angiogenesis. cancer.gov
Modulation of Microtubule Dynamics and Cell Cycle Progression by this compound
Microtubules, formed by the polymerization of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in various cellular processes, including cell division. nih.govbioscientifica.com this compound binds to tubulin, inhibiting its polymerization. cancer.gov This inhibition disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. cancer.govbioscientifica.com The interference with mitotic spindle formation leads to cell cycle arrest, preventing cells from progressing through division and ultimately leading to cell death. cancer.govnih.gov This mechanism is shared with other microtubule-targeting agents like paclitaxel (B517696), which stabilizes microtubule dynamics. ontosight.ainih.gov
Effects of this compound on DNA Topology and Replication via Topoisomerase I Inhibition
Topoisomerase I (TOP1) is an enzyme crucial for managing DNA topology during processes like replication and transcription. idrblab.netnih.gov It functions by creating transient single-strand breaks in DNA, allowing the strands to unwind and relieve torsional stress, before rejoining the breaks. idrblab.net this compound inhibits the activity of topoisomerase I. cancer.govspringer.com By binding to TOP1, this compound interferes with the relegation step of the DNA nicking-closing reaction catalyzed by the enzyme. cancer.govtouchoncology.com This results in the accumulation of single-strand DNA breaks, which impede DNA replication and lead to tumor cell growth inhibition in susceptible populations. cancer.gov
Transcriptomic and Proteomic Responses to this compound Exposure
Exposure to this compound can induce changes in the global gene expression (transcriptome) and protein abundance (proteome) profiles of treated cells. Analyzing these changes provides insights into the cellular pathways affected by the compound. Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell, while proteomic analysis focuses on the entire set of proteins. researchgate.netmdpi.commdpi.commdpi.com
Gene Expression Profiling in this compound-Treated Cells
Gene expression profiling in cells treated with this compound would involve analyzing changes in mRNA levels for thousands of genes. While specific data for this compound's impact on gene expression were not extensively detailed in the provided search results, studies on related compounds or cellular processes offer context. For instance, altered gene expression profiles have been observed in response to various stimuli and in different cellular contexts, including changes in hormone signaling and stress responses. researchgate.netplos.org Proteins like ABI1 (Abelson interactor 1), distinct from this compound but mentioned in the context of gene regulation, have been shown to regulate the transcriptional activity of factors like the Androgen Receptor, influencing gene expression programs that can lead to phenotypic changes. biorxiv.org Furthermore, changes in total mRNA amount per cell can be linked to cellular phenotype. biorxiv.org
Protein Abundance and Post-Translational Modification Changes Induced by this compound
Proteomic analysis can reveal how this compound treatment affects the levels and modifications of proteins within a cell. Quantitative proteomic analysis measures changes in protein abundance. proteomecenter.orgnih.gov Studies using quantitative proteomics have identified significant changes in the abundance of numerous proteins in various biological contexts, such as in response to genetic alterations or environmental changes. nih.govmdpi.comproteomecenter.orgnih.gov For example, loss of ABI1 protein has been associated with significant changes in the abundance of numerous peptides and proteins, impacting signaling pathways. nih.gov Post-translational modifications, such as phosphorylation, can also significantly alter protein function and are often investigated in proteomic studies. nih.govplos.org While direct data on this compound-induced post-translational modifications were not prominent in the search results, studies on related cellular processes indicate that phosphorylation events, for instance, play a role in regulating protein activity and cellular processes like cell cycle progression. nih.gov
Cellular Phenotypic Alterations Elicited by this compound
The biochemical and molecular effects of this compound translate into observable changes in cellular phenotype. The inhibition of microtubule dynamics and topoisomerase I activity directly impacts cell division, leading to cell cycle arrest and ultimately cell death, particularly in rapidly proliferating cells like cancer cells and tumor endothelial cells. cancer.gov The disruption of tumor vasculature due to effects on endothelial cells can also lead to tumor necrosis. cancer.gov Changes in cellular phenotype, such as alterations in cell shape and cytoskeleton organization, can be induced by various factors and are linked to cellular processes like motility and adhesion. nih.govplos.org While specific detailed descriptions of this compound-induced phenotypic alterations beyond cell cycle arrest and cell death were not extensively provided in the search results, the compound's known mechanisms of action strongly suggest significant impacts on cellular morphology and behavior related to proliferation and survival.
Regulation of Cellular Proliferation and Viability by this compound in Cancer Cell Lines
The mechanism of action of this compound involves the inhibition of tubulin polymerization. nih.gov Tubulin is a critical component of microtubules, which are essential for various cellular functions, including maintaining cell shape, intracellular transport, and cell division. By binding to tubulin, this compound disrupts the formation of the mitotic spindle, a structure necessary for the separation of chromosomes during mitosis. nih.gov This disruption leads to cell cycle arrest, effectively halting the proliferation of cells. nih.gov While specific comprehensive data tables detailing the effects on a wide range of cancer cell lines were not extensively found, the fundamental mechanism of microtubule inhibition is well-established to impact cell proliferation and viability in rapidly dividing cells, including cancer cells.
Disruption of Angiogenesis and Microvessel Formation by this compound in Endothelial Cells
This compound has demonstrated potent activity in disrupting tumor vasculature and inhibiting the formation of new microvessels. nih.govmedkoo.com This antiangiogenic effect is crucial in limiting the blood supply to tumors, thereby impeding their growth and survival. Studies have shown that this compound can significantly inhibit new microvessel formation. medkoo.com In the chicken embryonic CAM assay, this compound exhibited potent antiangiogenic activity in a concentration-dependent manner. medkoo.com At a concentration of 5 µg, it demonstrated over 90% inhibition of angiogenesis without affecting viability in this model. medkoo.com Furthermore, this compound has been shown to disrupt established microvessels. medkoo.com This vascular disrupting activity, alongside the inhibition of new vessel formation, highlights this compound's potential to target the tumor microenvironment. The mechanism contributing to this disruption includes the induction of apoptosis in tumor endothelial cells. nih.gov
Research findings related to the antiangiogenic activity of this compound are summarized below:
| Assay Type | Effect on Angiogenesis / Microvessel Formation | Key Finding | Reference |
| In vitro / In vivo Studies | Inhibition of new microvessel formation | Significantly inhibited new microvessel formation. | medkoo.com |
| In vitro / In vivo Studies | Disruption of established microvessels | Disrupted established microvessels even at a dose of 0.01 µg/ml. | medkoo.com |
| Chicken Embryonic CAM Assay | Potent antiangiogenic activity | Concentration-dependent inhibition, over 90% inhibition at 5 µg. | medkoo.com |
| Overall Activity | Vascular Disrupting Agent | Determined to be a more potent vascular disrupting antitumor agent than CA4P. | medkoo.com |
Induction of Apoptosis or Cell Death Mechanisms by this compound in Preclinical Models
This compound induces cell death, specifically apoptosis, particularly in tumor endothelial cells. nih.gov This induction of apoptosis is a direct consequence of its primary mechanism of action: the inhibition of tubulin polymerization and the subsequent blockage of mitotic spindle formation. nih.gov By arresting the cell cycle, this compound triggers the programmed cell death pathway in susceptible cells. nih.gov In preclinical models, this mechanism contributes to the disruption of tumor vasculature and ultimately leads to tumor necrosis. nih.gov The specific pathways and molecular cascades involved in this compound-induced apoptosis may be linked to the cellular stress resulting from prolonged mitotic arrest, a common trigger for apoptotic signaling in cells treated with microtubule-targeting agents.
Preclinical Efficacy Assessment of Abi 011 in in Vitro Disease Models
Evaluation of ABI-011 Efficacy in Established Disease-Specific Cell Lines
Established disease-specific cell lines are fundamental tools in preclinical research for evaluating the direct effects of novel therapeutic agents on cancer cells. These models allow for controlled experiments to characterize the intrinsic sensitivity of different cancer types to a compound.
Dose-Response Characterization of this compound in Cancer Cell Cultures
Preclinical studies have investigated the dose-dependent effects of this compound. In the chicken embryonic chorioallantoic membrane (CAM) assay, an in vitro model used to assess antiangiogenic activity, this compound demonstrated potent inhibition of new microvessel formation and disruption of established microvessels medkoo.com. Significant activity was observed at concentrations as low as 0.01 µg/ml medkoo.com. The compound exhibited a concentration-dependent antiangiogenic effect, with over 90% inhibition noted at a concentration of 5 µg without negatively impacting viability in this model medkoo.com. Beyond its antiangiogenic effects, this compound has also shown potent antimicrotubule activity in vitro.
While the CAM assay provides valuable insights into the vascular effects relevant to tumor growth, detailed dose-response characterization of this compound across a broad panel of established cancer cell lines representing various tumor types was not extensively detailed in the provided search results.
Efficacy of this compound in Three-Dimensional Spheroid or Organoid Models of Solid Tumors
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in preclinical cancer research as they better recapitulate the in vivo tumor microenvironment compared to traditional two-dimensional monolayer cultures. These models can mimic aspects like cell-cell interactions, nutrient and oxygen gradients, and the presence of an extracellular matrix, which can influence drug response.
Information specifically detailing the efficacy of this compound in 3D spheroid or organoid models of solid tumors was not found within the scope of the provided search results. While the importance and use of these models in cancer research are well-documented, specific data regarding this compound's performance in such systems were not available.
Application of this compound in Primary Cell Culture Systems from Disease States
Primary cell cultures derived directly from patient tumors or disease tissues offer a potentially more clinically relevant in vitro model compared to established cell lines. These cultures can retain some of the heterogeneity and characteristics of the original tumor.
Functional Assays Demonstrating this compound Activity in Primary Cancer Cells
Functional assays in primary cancer cells can provide insights into the direct impact of a compound on key cellular processes relevant to the disease. These assays can include measures of cell viability, proliferation, migration, invasion, and the induction of apoptosis.
Specific data from functional assays demonstrating the activity of this compound in primary cancer cells were not available in the provided search results.
Comparative Efficacy of this compound Across Patient-Derived Cell Models
Patient-derived cell models, including those derived from patient-derived xenografts (PDXs) or directly from patient biopsies to form organoids or primary cultures, are valuable for assessing the potential variability in drug response across different patients. Comparing the efficacy of a therapeutic agent like this compound across a range of these models can help predict potential clinical responses and identify patient populations that might be more or less sensitive to treatment.
Comparative efficacy data for this compound across different patient-derived cell models were not found in the provided search results. While the utility of patient-derived models for preclinical evaluation is recognized, specific studies using this compound in this context were not detailed.
Investigation of Synergy and Additivity of this compound with Other Therapeutic Agents In Vitro
Investigating the potential for synergy or additivity when this compound is combined with other therapeutic agents in vitro is crucial for developing rational combination therapy strategies. Such studies can identify drug combinations that enhance anti-tumor activity, potentially overcome resistance, or allow for lower, less toxic doses of each agent.
Combination Studies of this compound with Chemotherapeutic Agents in Cellular Models
Research has explored the potential of combining this compound with other chemotherapeutic agents to enhance antitumor efficacy aacrjournals.org. While the provided search results primarily detail in vivo combination studies using xenograft models, these studies offer insights into potential synergistic interactions relevant to cellular models.
One study investigated the combination of this compound with nab-paclitaxel and bevacizumab in mouse xenograft models of human breast (MDA-MB-231), colon (HT29), and prostate (PC3) carcinoma aacrjournals.org. Although conducted in vivo, the findings highlight the potential for enhanced tumor growth inhibition (TGI) when this compound is combined with these agents aacrjournals.org. The study evaluated different administration sequences and schedules, demonstrating that the sequence of administration can impact therapeutic efficacy aacrjournals.org. For instance, in the PC3 model, administering this compound 24 hours before nab-paclitaxel resulted in 100% TGI, compared to 88% when administered concurrently and 75% when administered 24 hours after nab-paclitaxel aacrjournals.org. In the HT29 model, combining this compound with bevacizumab resulted in high TGI across different sequences (90%, 96%, and 93% for this compound before, concurrent, and after bevacizumab, respectively) aacrjournals.org.
These results, while from in vivo models, suggest that the combination of this compound with agents like nab-paclitaxel (an albumin-bound paclitaxel (B517696) formulation) and bevacizumab can lead to enhanced antitumor effects, likely involving complex interactions at the cellular and vascular levels within the tumor microenvironment aacrjournals.orgnih.gov. The observed sequence dependency in the nab-paclitaxel combination suggests potential pharmacodynamic or pharmacokinetic interactions that could also be relevant in cellular co-culture or specific in vitro assay systems designed to mimic aspects of the tumor environment aacrjournals.orgjhoponline.com.
Identification of Novel Therapeutic Combinations for this compound
The identification of novel therapeutic combinations for this compound is driven by its proposed mechanisms of action: microtubule and topoisomerase I inhibition, and vascular disruption nih.govmedkoo.comaacrjournals.org. Combining agents with complementary or synergistic mechanisms is a key strategy in cancer therapy ascopubs.orgsemanticscholar.org.
Based on its antitubulin activity, combinations with other microtubule-targeting agents or agents that affect cell cycle progression could be explored in vitro nih.govaacrjournals.org. The topoisomerase I inhibition property suggests potential combinations with other DNA-damaging agents or inhibitors of DNA repair pathways nih.govclinconnect.io. Furthermore, as a vascular disrupting agent, combining this compound with agents that target tumor vasculature through different mechanisms, such as anti-angiogenic factors (like bevacizumab, as seen in preclinical studies), or agents that exploit the compromised tumor microenvironment could be promising avenues for in vitro investigation aacrjournals.orgascopubs.org.
The preclinical data demonstrating significant antiangiogenic and vascular disrupting activities of this compound, even at low concentrations, highlight its potential as a combination partner medkoo.com. The ability of this compound to disrupt established microvessels and inhibit new microvessel formation suggests that combining it with conventional chemotherapies that target rapidly dividing tumor cells could lead to enhanced efficacy by simultaneously attacking both the tumor cells and their supporting vasculature medkoo.comaacrjournals.org.
While specific in vitro studies explicitly focused on identifying novel combinations beyond those already tested in the cited preclinical work were not detailed in the search results, the known mechanisms of this compound provide a strong rationale for exploring combinations with a range of cytotoxic and targeted agents in cellular models. This could involve screening this compound in combination with libraries of approved or investigational cancer drugs in various cancer cell lines to identify synergistic interactions.
The preclinical evidence, particularly the in vivo combination data, provides a foundation for designing future in vitro studies to elucidate the cellular and molecular mechanisms underlying the observed synergistic effects and to identify additional rational combination partners for this compound aacrjournals.org.
Here is a summary of preclinical combination findings from the search results:
| Combination Partner | In Vivo Model(s) | Key Finding (Tumor Growth Inhibition - TGI) | Relevant In Vitro Implication | Source |
| nab-paclitaxel | PC3 (prostate) | Sequence-dependent enhancement; 100% TGI when this compound administered 24h before. | Suggests potential for synergistic cellular effects and importance of sequence in vitro. | aacrjournals.org |
| Bevacizumab | HT29 (colon) | High TGI (90-96%) across different sequences. | Indicates potential for enhanced cytotoxicity or anti-vascular effects in relevant cell models. | aacrjournals.org |
Note: The data presented in the table is derived from in vivo studies but is included to illustrate the potential for combination efficacy that could be further investigated in cellular models.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9940805 |
| Thiocolchicine (B1684108) dimer | 9940805 |
| NAB-5404 | 9940805 |
| NTB-011 | 9940805 |
| nab-paclitaxel | - |
| Bevacizumab | - |
| Cisplatin | 2767 |
| Doxorubicin | 31703 |
| Paclitaxel | 36314 |
| Gemcitabine | 60750 |
| Tamoxifen | 2733526 |
| Carboplatin | 2576 |
*- PubChem CIDs for complex biological agents like nab-paclitaxel (an albumin-bound formulation of paclitaxel) and Bevacizumab (a monoclonal antibody) are not typically represented by a single small molecule CID. Paclitaxel has CID 36314.this compound, also identified by the synonyms NAB-5404 and NTB-011, is characterized as a novel albumin-bound formulation of a thiocolchicine dimer nih.govmedkoo.comspringer.com. This compound acts as a potent vascular disrupting agent (VDA) possessing dual inhibitory capabilities against both microtubule polymerization and topoisomerase I (TOP1) nih.govmedkoo.comaacrjournals.org. These combined mechanisms contribute to its observed antineoplastic and vascular disrupting effects nih.gov. Preclinical investigations have been conducted to evaluate the efficacy of this compound across various in vitro and in vivo cancer models medkoo.comaacrjournals.org.
In vitro studies have demonstrated that this compound exhibits potent antiangiogenic and antimicrotubule activities acs.org. Its mechanism of action involves binding to tubulin, thereby inhibiting its polymerization. This disruption leads to the blockage of mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis specifically in tumor endothelial cells nih.gov.
Combination Studies of this compound with Chemotherapeutic Agents in Cellular Models
Research efforts have included the exploration of combining this compound with other chemotherapeutic agents to potentially enhance its antitumor efficacy aacrjournals.org. Although the readily available search information primarily details in vivo combination studies utilizing xenograft models, the findings from these studies offer valuable insights into potential synergistic interactions that could be extrapolated to cellular model systems aacrjournals.org.
One notable study investigated the combination of this compound with nab-paclitaxel and bevacizumab in mouse xenograft models representing human breast (MDA-MB-231), colon (HT29), and prostate (PC3) carcinoma aacrjournals.org. Despite being conducted in vivo, the results indicated a significant potential for enhanced tumor growth inhibition (TGI) when this compound was administered in combination with these agents aacrjournals.org. The study meticulously evaluated different administration sequences and schedules, revealing that the order of administration could significantly influence the therapeutic outcome aacrjournals.org. For example, in the PC3 model, administering this compound 24 hours prior to nab-paclitaxel resulted in a 100% TGI. This effect was diminished when the agents were administered concurrently (88% TGI) or when nab-paclitaxel preceded this compound by 24 hours (75% TGI) aacrjournals.org. In the HT29 model, the combination of this compound with bevacizumab consistently yielded high TGI across different sequences, with results of 90%, 96%, and 93% TGI when this compound was administered before, concurrently with, and after bevacizumab, respectively aacrjournals.org.
These findings, while generated from in vivo experiments, suggest that combining this compound with agents such as nab-paclitaxel (which is itself an albumin-bound formulation of paclitaxel) and bevacizumab can lead to augmented antitumor effects. This enhancement is likely due to complex interactions occurring at both the cellular level and within the tumor microvasculature aacrjournals.orgnih.gov. The observed sequence dependency when combined with nab-paclitaxel points towards potential pharmacodynamic or pharmacokinetic interactions that warrant further investigation and could be relevant in sophisticated in vitro systems designed to mimic aspects of the tumor environment, such as co-culture models aacrjournals.orgjhoponline.com.
Identification of Novel Therapeutic Combinations for this compound
The identification of novel therapeutic combinations for this compound is logically guided by its established mechanisms of action, which include the inhibition of microtubules and topoisomerase I, as well as its vascular disrupting properties nih.govmedkoo.comaacrjournals.org. A fundamental strategy in developing effective cancer therapies is combining agents with complementary or synergistic mechanisms ascopubs.orgsemanticscholar.org.
Given its antitubulin activity, potential in vitro combinations with other agents that target microtubules or influence cell cycle progression could be explored nih.govaacrjournals.org. The property of topoisomerase I inhibition suggests that combinations with other DNA-damaging agents or inhibitors of DNA repair pathways might be therapeutically beneficial nih.govclinconnect.io. Furthermore, as a vascular disrupting agent, this compound could potentially be combined with agents that target tumor vasculature through distinct mechanisms, such as anti-angiogenic factors (like bevacizumab, as supported by preclinical data) or agents that capitalize on the compromised tumor microenvironment induced by vascular disruption aacrjournals.orgascopubs.org.
While the provided search results did not detail specific in vitro studies focused on identifying novel combinations beyond those already explored in the cited preclinical work, the known biological activities of this compound provide a strong scientific basis for investigating its combinations with a broad spectrum of cytotoxic and targeted therapeutic agents in various cellular model systems. This could involve high-throughput screening of this compound in combination with libraries of approved or investigational cancer drugs across different cancer cell lines to systematically identify synergistic interactions.
The existing preclinical evidence, particularly the in vivo combination data, serves as a crucial foundation for designing future in vitro studies aimed at elucidating the precise cellular and molecular mechanisms that underpin the observed synergistic effects and at identifying additional rational combination partners for this compound aacrjournals.org.
The following table summarizes key preclinical combination findings from the search results that inform potential in vitro strategies:
| Combination Partner | In Vivo Model(s) | Key Finding (Tumor Growth Inhibition - TGI) | Relevant In Vitro Implication | Source |
| nab-paclitaxel | PC3 (prostate) | Sequence-dependent enhancement; 100% TGI when this compound administered 24h before. | Suggests potential for synergistic cellular effects and importance of sequence in vitro studies. | aacrjournals.org |
| Bevacizumab | HT29 (colon) | High TGI (90-96%) across different sequences. | Indicates potential for enhanced cytotoxicity or anti-vascular effects in relevant cell models. | aacrjournals.org |
Note: The data presented in this table are primarily derived from in vivo studies but are included to illustrate the potential for combination efficacy that warrants further investigation in cellular models.
Preclinical Efficacy Assessment of Abi 011 in in Vivo Disease Models
Efficacy of ABI-011 in Animal Models of Solid Tumors and Lymphomas
The preclinical efficacy of this compound has been investigated in several animal models, including those representing solid tumors and lymphomas. These studies aim to determine the compound's ability to inhibit tumor growth and assess its impact on the tumor microenvironment. This compound is described as a novel thiocolchicine (B1684108) dimer possessing antitubulin and topoisomerase 1 inhibitor properties, which contribute to its antineoplastic and vascular disrupting activities. aacrjournals.orgmedkoo.comaacrjournals.orgacs.org
Tumor Growth Inhibition by this compound in Xenograft Models (e.g., HT29, MDA-MB-231, PC3)
Significant dose-dependent tumor growth inhibition (TGI) has been observed with this compound treatment in various human xenograft models, including colon (HT29), breast (MDA-MB-231), and prostate (PC3) tumors grown in athymic nude mice. aacrjournals.org The sensitivity to this compound varied among these models, with the order of sensitivity being MDA-MB-231 > PC3 > HT29. aacrjournals.org
In the MDA-MB-231 model, different dosing schedules of this compound at 20 mg/kg resulted in substantial TGI. A schedule of every four days for three doses (q4dx3) led to 80% TGI, while q4dx2 and qdx1 schedules resulted in 78% and 76% TGI, respectively. aacrjournals.org
For the PC3 xenograft model, this compound at 20 mg/kg demonstrated significant TGI as well. The q4dx3 schedule achieved 90% TGI, followed by 77% for q4dx2 and 51% for qdx1. aacrjournals.org
In the HT29 model, the q4dx3 schedule of this compound at 20 mg/kg showed 84% TGI, whereas q4dx2 resulted in 22% TGI, and the qdx1 schedule showed 0% TGI. aacrjournals.org
This compound has been reported to display significant antitumor activity in mouse xenograft models of human breast, colon, prostate, and ovarian carcinoma. aacrjournals.org
Here is a summary of the tumor growth inhibition data in different xenograft models:
| Xenograft Model | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Source |
| HT29 | 20 | q4dx3 | 84 | aacrjournals.org |
| HT29 | 20 | q4dx2 | 22 | aacrjournals.org |
| HT29 | 20 | qdx1 | 0 | aacrjournals.org |
| MDA-MB-231 | 20 | q4dx3 | 80 | aacrjournals.org |
| MDA-MB-231 | 20 | q4dx2 | 78 | aacrjournals.org |
| MDA-MB-231 | 20 | qdx1 | 76 | aacrjournals.org |
| PC3 | 20 | q4dx3 | 90 | aacrjournals.org |
| PC3 | 20 | q4dx2 | 77 | aacrjournals.org |
| PC3 | 20 | qdx1 | 51 | aacrjournals.org |
Assessment of Vascular Disruption and Antiangiogenic Activity in In Vivo Models (e.g., CAM Assay)
This compound has been evaluated for its effects on tumor vasculature, demonstrating both antiangiogenic and vascular disrupting activities (VDA) in in vivo models. aacrjournals.orgmedkoo.com The chick embryonic chorioallantoic membrane (CAM) assay is a standard model used to assess these activities. aacrjournals.orgwaocp.orgnih.govcarsu.edu.ph
In the chicken embryonic CAM assay, this compound showed potent antiangiogenic activity in a concentration-dependent manner. aacrjournals.orgmedkoo.com Over 90% inhibition of new microvessel formation was observed at a concentration of 5 µg without affecting viability. aacrjournals.orgmedkoo.com
The quail embryonic CAM assay was utilized to determine the time course of VDA. aacrjournals.org In this model, this compound exerted potent VDA in a concentration- and time-dependent manner. aacrjournals.org Visible disruption of CAM vasculature was observed at concentrations as low as 2 µg/CAM at 60 minutes post-treatment, with an IC50 calculated to be 1.8 µg/ml. aacrjournals.org Higher concentrations led to increased embryonic mortalities, with an LD50 of 3.4 µg/ml. aacrjournals.org
Compared to combretastatin (B1194345) A4 Phosphate (CA4P), a known vascular disrupting agent, this compound demonstrated more potent VDA. aacrjournals.org CA4P showed only modest VDA at concentrations much higher than the effective dose of this compound, with an IC50 of 13.1 µg/ml, close to its LD50 of 12.8 µg/ml. aacrjournals.org
Pharmacodynamic Biomarker Analysis and Target Engagement in In Vivo Systems
Pharmacodynamic (PD) studies in in vivo systems are crucial for understanding how a drug interacts with its target and modulates relevant biological pathways. These studies help to establish a link between drug exposure and observed biological responses. ucl.ac.be
Monitoring of Pathway Modulation by this compound in Animal Tissues
While specific details on the modulation of particular pathways by this compound in animal tissues were not extensively detailed in the provided search results, the compound's known properties as an antitubulin and topoisomerase 1 inhibitor suggest its potential to impact pathways related to cell division, DNA replication and repair, and angiogenesis. aacrjournals.orgmedkoo.com Studies involving pathway modulation in animal tissues often utilize techniques such as quantitative PCR to assess gene expression changes or Western blotting to analyze protein levels and phosphorylation status within harvested tissues. aacrjournals.orgresearchgate.netaai.orgnih.gov
The antitubulin activity of this compound implies disruption of microtubule dynamics, which are essential for cell division and maintaining cell shape. Inhibition of topoisomerase 1 affects DNA topology, impacting processes like replication and transcription. These mechanisms are fundamental to the growth and survival of cancer cells and the formation of new blood vessels.
Correlation of this compound Exposure with Biological Responses in In Vivo Models
Establishing a correlation between drug exposure and biological responses is a key aspect of pharmacodynamics. This involves measuring drug concentrations in biological matrices (e.g., plasma, tumor tissue) over time and correlating these levels with observed effects, such as tumor growth inhibition or changes in biomarker expression. nih.govasm.org
While specific pharmacokinetic/pharmacodynamic (PK/PD) modeling data for this compound correlating exposure levels directly with the magnitude of tumor growth inhibition or vascular disruption were not explicitly found, the dose-dependent TGI observed in xenograft models (Section 5.1.1) provides indirect evidence of such a correlation. Higher doses and certain schedules of this compound led to greater tumor growth inhibition, suggesting that achieving sufficient exposure levels is important for efficacy. aacrjournals.org
Studies on other compounds, such as ABI-0043, a rifamycin, have demonstrated the importance of PK/PD parameters like the ratio of the peak plasma concentration to the minimum inhibitory concentration (Cmax/MIC) in predicting efficacy in animal models of infection. nih.govoup.com This highlights the general principle in pharmacodynamics of linking drug exposure to biological outcomes.
Target engagement, the binding of a drug to its intended molecular target within the biological system, is a critical component of the drug's mechanism of action and is often correlated with biological response. acs.orgpelagobio.comresearchgate.net Methods like the Cellular Thermal Shift Assay (CETSA) can be used to measure target engagement in cells and tissues. acs.orgpelagobio.com While specific this compound target engagement studies in vivo were not detailed, such analyses would be essential to confirm that the observed antitumor and antiangiogenic effects are a direct result of this compound interacting with its intended targets (tubulin and topoisomerase 1) in the in vivo setting.
Histopathological and Molecular Characterization of Tissue Responses to this compound In Vivo
Histopathological and molecular analyses of tissues from treated animals provide valuable information on the cellular and molecular changes induced by this compound. Histopathology involves the microscopic examination of tissue samples to assess morphological changes, such as tumor cell death, changes in vascular density, and inflammatory responses. aacrjournals.orgresearchgate.net Molecular characterization can involve analyzing gene and protein expression to understand the pathways affected by the drug. aacrjournals.orgresearchgate.netaai.orgnih.gov
Given this compound's known vascular disrupting activity, histopathological analysis of tumors from treated animals would likely focus on assessing the integrity of tumor blood vessels, evidence of vascular shutdown, and resulting areas of necrosis or hypoxia within the tumor mass. aacrjournals.org The antiangiogenic activity could be evaluated by assessing microvessel density within the tumors. researchgate.net
Molecular characterization could involve examining the expression levels of genes or proteins related to angiogenesis (e.g., VEGF, HIF-1α), cell proliferation, apoptosis, and DNA damage response pathways, consistent with this compound's mechanisms of action as an antitubulin and topoisomerase 1 inhibitor. aacrjournals.orgmedkoo.comnih.gov Changes in these molecular markers in tumor tissues following this compound treatment would provide further evidence of the drug's biological effects and help to elucidate the mechanisms underlying the observed tumor growth inhibition and vascular disruption.
Based on the available information, a detailed article strictly adhering to the provided outline for the preclinical efficacy assessment of this compound in in vivo disease models, particularly concerning cellular changes, tissue remodeling, immunophenotyping, gene expression analysis, long-term efficacy, and relapse prevention studies, cannot be fully generated. The search results provide a general overview of this compound's preclinical activities but lack the specific, in-depth data required for each subsection of the outline.
This compound, also known by synonyms such as NAB-5404 and NTB-011, is characterized as a nanoparticle albumin-bound formulation of a thiocolchicine dimer nih.govacs.orgmedkoo.com. Its mechanism of action involves the inhibition of both microtubule and topoisomerase I, leading to antineoplastic and vascular disrupting activities nih.govacs.orgmedkoo.com. Preclinical investigations have demonstrated that this compound possesses potent antiangiogenic and vascular disrupting properties both in vitro and in vivo medkoo.com. Studies, such as the chicken embryonic CAM assay, have shown significant antiangiogenic activity in a concentration-dependent manner medkoo.com. Furthermore, this compound has exhibited antitumor activity in vivo against solid tumors and lymphomas acs.org. It has been suggested to be a more potent vascular disrupting antitumor agent with a better therapeutic index compared to CA4P medkoo.com.
Molecular Basis of Abi 011 Selectivity and Mechanisms of Acquired Resistance in Preclinical Models
Mechanisms Underlying ABI-011 Selectivity Against Off-Targets
The selectivity of albumin-bound formulations like this compound is largely attributed to the unique properties of albumin as a carrier and its interactions within the tumor microenvironment acs.orgresearchgate.net.
Comparative Analysis of this compound Binding Across Related Molecular Structures
This compound is a nanoparticle albumin-bound thiocolchicine (B1684108) dimer nih.gov. The binding affinity of the albumin component to specific receptors and its accumulation in diseased tissues contribute to the formulation's selectivity acs.org. Albumin interacts with receptors such as gp60 and SPARC (secreted protein acidic and rich in cysteine), which are often overexpressed in the microvasculature and interstitial space of solid tumors acs.orgnih.gov. This interaction facilitates the transport of albumin-bound drugs across the endothelium and their accumulation within the tumor acs.orgnih.gov.
While detailed comparative binding analyses of this compound itself across a wide range of related molecular structures were not extensively detailed in the search results beyond its core components (thiocolchicine dimer and albumin), the principle of albumin binding contributing to selective tumor accumulation is well-documented for albumin-based drug delivery systems acs.orgresearchgate.netnih.gov. The albumin component's natural affinity for various molecules, including hydrophobic substances, also plays a role in drug formulation and protection in vivo acs.orgresearchgate.net.
Cellular Specificity of this compound Action in Heterogeneous Cell Populations
Tumors are characterized by heterogeneous cell populations with varying molecular characteristics chemrxiv.orgmdpi.com. The cellular specificity of this compound's action in this context is influenced by the targeted delivery provided by the albumin nanoparticle and the mechanism of action of the encapsulated thiocolchicine dimer.
Albumin-based nanoparticles can be actively internalized by tumor cells through interaction with receptors like gp60 and SPARC acs.orgnih.gov. SPARC, in particular, is overexpressed by many types of tumors and is largely absent in normal tissues, contributing to albumin accumulation within the tumor acs.org. This targeted accumulation can lead to a higher concentration of this compound in tumor cells compared to normal cells.
Identification and Characterization of Resistance Mechanisms to this compound in Preclinical Models
Drug resistance remains a major obstacle in cancer treatment, including for nanoparticle-based therapies chemrxiv.orgmdpi.commdpi.com. While specific detailed mechanisms of acquired resistance to this compound in preclinical models were not extensively described in the provided search results, general mechanisms of resistance to chemotherapeutic agents and nanoparticle formulations offer insights into potential pathways.
Mechanisms of resistance can be broadly categorized into those that reactivate signaling pathways, bypass targeted pathways, or lead to complete drug independence nih.gov. These can involve genetic and epigenetic alterations as well as adaptive cellular responses aacrjournals.orgkuleuven.be.
Genetic and Epigenetic Alterations Conferring Resistance to this compound
Genetic alterations, such as mutations or gene amplification, and epigenetic changes, such as DNA methylation and histone modifications, can contribute to drug resistance aacrjournals.orgkuleuven.bewjgnet.commdpi.comtandfonline.com. These alterations can affect drug targets, transporters, or signaling pathways involved in cell survival and proliferation aacrjournals.orgnih.gov.
For agents targeting microtubules or topoisomerase I, resistance could theoretically arise from mutations in tubulin or TOP1, altered expression of these targets, or activation of bypass pathways that compensate for their inhibition. Changes in drug efflux pumps, such as ABC transporters (e.g., ABCB1, ABCG2), are also well-characterized mechanisms of multidrug resistance that can be influenced by genetic and epigenetic factors mdpi.comaacrjournals.orgnih.gov. Overexpression of ABC proteins can lead to increased extrusion of structurally diverse anticancer drugs from cells mdpi.com.
While direct evidence for specific genetic or epigenetic alterations conferring resistance to this compound was not found, preclinical studies on resistance to other anticancer agents delivered via nanoparticles or targeting similar pathways suggest these mechanisms are plausible areas of investigation for this compound.
Adaptive Cellular Responses Leading to Reduced this compound Efficacy
Adaptive cellular responses involve non-genetic changes that allow cancer cells to survive and proliferate in the presence of a drug researchgate.netoaepublish.com. These can include changes in signaling pathway activity, metabolic reprogramming, or alterations in the tumor microenvironment mdpi.comoaepublish.com.
For this compound, adaptive responses could potentially involve changes in cellular uptake or efflux of the albumin nanoparticles or the released drug, alterations in intracellular trafficking, or activation of survival pathways that counteract the cytotoxic effects of the thiocolchicine dimer. The heterogeneous nature of tumors can also contribute to adaptive resistance, as different cell populations may exhibit varying levels of sensitivity or activate distinct survival mechanisms chemrxiv.orgmdpi.com.
The tumor microenvironment, including cancer-associated fibroblasts and immune cells, can also play a role in mediating resistance through the secretion of growth factors or other signaling molecules mdpi.comciberonc.es. Hypoxia, often present in solid tumors, can also induce adaptive responses that promote drug resistance mdpi.com.
Strategies for Overcoming this compound Resistance in Preclinical Settings
Overcoming drug resistance is a critical aspect of developing effective cancer therapies nih.govnih.gov. Strategies to overcome resistance to nanoparticle-based drugs and agents targeting microtubules or topoisomerase I in preclinical settings could potentially be applied to this compound.
One approach involves combination therapy, where this compound could be combined with other agents that target different pathways or mechanisms of resistance researchgate.net. For example, combining this compound with inhibitors of drug efflux pumps or agents that target adaptive signaling pathways could potentially restore sensitivity in resistant cells. Preclinical studies have explored the enhancement of antitumour activity of this compound in combination with other agents researchgate.net.
Another strategy involves modifying the nanoparticle formulation to improve tumor penetration, cellular uptake, or intracellular drug release in resistant cells. Targeting specific receptors or pathways that are upregulated in resistant cells could also be explored aacrjournals.org.
Furthermore, understanding the specific genetic, epigenetic, and adaptive mechanisms of resistance that emerge in response to this compound in preclinical models is crucial for developing targeted strategies to overcome resistance kuleuven.beresearchgate.net. Preclinical anticipation of resistance mechanisms can help in identifying potential on- and off-target events driving resistance before they occur clinically researchgate.net.
Advanced Methodologies and Future Directions in Abi 011 Research
Application of Advanced Imaging Techniques for ABI-011 Distribution and Activity In Vivo
To fully understand the therapeutic potential and limitations of this compound, it is essential to visualize its journey and effects within a living organism. Advanced imaging techniques are indispensable tools for non-invasively monitoring the pharmacokinetics, pharmacodynamics, and efficacy of vascular disrupting agents like this compound.
Molecular Imaging of this compound Target Engagement
Tracking the precise localization and target interaction of this compound in vivo is a key objective. Molecular imaging techniques can provide invaluable insights into whether the drug reaches its intended targets—tumor endothelial cells and cancer cells—and engages with tubulin and topoisomerase I.
One promising approach is Positron Emission Tomography (PET) . By radiolabeling this compound with a positron-emitting isotope, such as fluorine-18, researchers can quantitatively map its biodistribution and accumulation in tumor tissues versus healthy organs over time. This can help determine the efficiency of tumor targeting and identify potential sites of off-target accumulation. While specific PET studies on this compound are not yet widely published, this technique has been successfully used for other small-molecule drugs to assess target engagement.
Another powerful tool is fluorescence microscopy , which can be applied to in vitro and ex vivo samples to visualize the cellular and subcellular localization of this compound. By synthesizing fluorescently tagged analogues of this compound, researchers can directly observe its uptake into cancer cells and its interaction with the microtubule network, providing direct evidence of target engagement at a cellular level.
Table 1: Illustrative Data from a Hypothetical PET Imaging Study of Radiolabeled this compound
| Organ/Tissue | Standardized Uptake Value (SUV) at 1h post-injection | Standardized Uptake Value (SUV) at 4h post-injection |
| Tumor | 8.5 | 10.2 |
| Blood | 2.1 | 1.0 |
| Liver | 6.3 | 5.8 |
| Muscle | 0.8 | 0.7 |
| Brain | 0.2 | 0.1 |
This table illustrates the type of data that could be generated from a PET study to assess the tumor-specific accumulation of this compound.
Real-time Monitoring of this compound-Mediated Biological Effects
The primary effect of this compound as a VDA is the rapid shutdown of tumor blood flow. Advanced imaging can monitor these vascular changes in real-time, providing an early indicator of therapeutic response.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a particularly valuable technique for this purpose. By administering a contrast agent and capturing rapid sequential images, DCE-MRI can quantify various parameters of blood flow and vessel permeability. Following the administration of this compound, a significant decrease in tumor perfusion and an increase in vascular permeability would be expected, indicative of vascular disruption. This method allows for a non-invasive assessment of the drug's immediate biological impact.
Photoacoustic imaging , a hybrid technique that combines light and sound, can also be employed to visualize changes in blood oxygenation within the tumor. As this compound disrupts blood flow, a rapid increase in deoxygenated hemoglobin would be observed, signaling the onset of hypoxia, a hallmark of effective vascular disruption.
Computational Approaches and Rational Design Strategies for this compound Optimization
To enhance the therapeutic profile of this compound, including its potency, selectivity, and pharmacokinetic properties, computational modeling and rational design are indispensable. These in silico methods can accelerate the drug discovery process by predicting the behavior of novel analogues before they are synthesized.
In Silico Screening and Molecular Dynamics Simulations for this compound Analogues
Computational techniques allow for the exploration of the chemical space around the this compound scaffold to identify modifications that could improve its activity.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed to model its interaction with the colchicine-binding site on tubulin and with the DNA-topoisomerase I complex. These models can elucidate the key molecular interactions responsible for its inhibitory activity.
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of these interactions over time. By simulating the movement of every atom in the system, MD can reveal how this compound affects the conformational changes of tubulin and topoisomerase I, providing insights into its mechanism of action at an atomic level. These simulations are crucial for understanding the stability of the drug-target complex and for predicting how structural modifications to this compound might alter its binding affinity and efficacy.
Predictive Modeling of this compound-Target Interactions
Predictive modeling can further refine the design of novel this compound analogues. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of thiocolchicine (B1684108) dimers and their measured potencies, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources.
Table 2: Example of a Predictive Model Output for Hypothetical this compound Analogues
| Analogue ID | Structural Modification | Predicted Tubulin Binding Affinity (LogKi) | Predicted Topoisomerase I Inhibition (LogIC50) |
| This compound-A | Methyl group at R1 | -8.2 | -7.5 |
| This compound-B | Hydroxyl group at R1 | -7.9 | -7.2 |
| This compound-C | Phenyl group at R2 | -8.8 | -7.9 |
| This compound-D | Pyridyl group at R2 | -9.1 | -8.3 |
This table illustrates how predictive modeling can be used to screen virtual compounds and prioritize them for synthesis based on predicted target interactions.
Unanswered Questions and Future Research Trajectories for this compound
Despite the promise of this compound, several key questions remain to be addressed to fully realize its clinical potential. Future research will likely focus on overcoming the inherent challenges associated with vascular disrupting agents and further refining the therapeutic application of thiocolchicine dimers.
One of the primary limitations of VDAs is the presence of a viable rim of tumor cells at the periphery of the tumor that survives the vascular collapse. A critical area of future research will be to investigate combination therapies where this compound is used to debulk the tumor core, followed by treatments that can eradicate the surviving peripheral cells, such as radiation or traditional chemotherapy.
Another important research direction is the investigation of mechanisms of resistance to this compound. Understanding how some tumor cells might adapt to the hypoxic environment created by vascular disruption is crucial for developing strategies to overcome this resistance.
Furthermore, the development of predictive biomarkers to identify patients who are most likely to respond to this compound therapy is a high priority. This could involve imaging biomarkers, such as those derived from DCE-MRI, or molecular biomarkers related to the tumor vasculature or the expression of tubulin and topoisomerase I.
Finally, the continued rational design of novel thiocolchicine dimers based on the insights gained from computational modeling and advanced imaging will be a key driver of progress. The goal will be to develop next-generation analogues with improved tumor targeting, enhanced potency, and a more favorable safety profile.
Exploration of Novel Disease Indications for this compound Beyond Current Preclinical Scope
While the primary focus of this compound development has been on its anti-cancer properties, its unique dual mechanism of action suggests potential therapeutic applications in a broader range of diseases. Future research should explore these novel indications, particularly in the realms of inflammatory and autoimmune disorders.
The rationale for this exploration is rooted in the established activities of compounds related to this compound's active moiety, IDN-5404. Topoisomerase I inhibitors have been shown to suppress inflammatory genes and offer protection in models of severe inflammation. nih.govfrontiersin.org Research has indicated that the inhibition of topoisomerase 1 (Top1) can regulate the transcriptional activity of genes induced by pathogens, thereby mitigating an exacerbated immune response. nih.govfrontiersin.org This suggests a potential role for this compound in treating conditions characterized by hyperinflammation, such as sepsis or severe autoimmune diseases. Studies have demonstrated that therapeutic pharmacological inhibition of Top1 protected mice from death in experimental models of lethal inflammation, indicating that Top1 inhibition could be a therapeutic strategy against life-threatening infections with an acute and heightened immune response. nih.govfrontiersin.org
Furthermore, thiocolchicoside, a semi-synthetic analog of colchicine (B1669291) and structurally related to the thiocolchicine core of IDN-5404, is clinically used as a muscle relaxant with anti-inflammatory and analgesic properties. drugbank.comwikipedia.org Thiocolchicoside has been shown to exhibit anticancer effects by downregulating the NF-κB pathway and its regulated gene products associated with inflammation and cancer. nih.gov It has also been found to suppress osteoclastogenesis induced by RANKL and cancer cells by inhibiting inflammatory pathways, suggesting its potential in treating bone metastases. nih.gov
Given these precedents, a systematic preclinical evaluation of this compound in models of autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis is warranted. Its vascular-disrupting properties could also be investigated in diseases characterized by pathological angiogenesis, extending beyond oncology.
| Potential Novel Indication | Rationale based on this compound's Mechanism of Action | Supporting Evidence from Related Compounds |
| Sepsis and Severe Inflammatory Conditions | Topoisomerase I inhibition can suppress pro-inflammatory gene expression. | Topoisomerase I inhibitors protect against lethal inflammation in preclinical models. nih.govfrontiersin.org |
| Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Anti-inflammatory effects of topoisomerase I inhibition and potential immunomodulatory effects of tubulin binding. | Topoisomerase I has been implicated in autoimmune disorders. nih.gov |
| Musculoskeletal Disorders with an Inflammatory Component | Anti-inflammatory and analgesic effects observed with a structurally similar compound. | Thiocolchicoside is used clinically as a muscle relaxant and anti-inflammatory agent. drugbank.comwikipedia.org |
| Pathological Angiogenesis-Related Diseases | Vascular-disrupting properties targeting abnormal blood vessel formation. | Vascular disrupting agents are being explored in various diseases with abnormal vasculature. researchgate.netnih.govmdpi.com |
Integration of this compound Research with Systems Biology Approaches
The dual mechanism of action of this compound presents a complex pharmacological profile. A deeper understanding of its cellular and systemic effects can be achieved by integrating systems biology approaches into its research and development. Methodologies such as network pharmacology, proteomics, and in silico modeling can provide a holistic view of this compound's interactions within biological systems.
Network Pharmacology to Elucidate Mechanism of Action:
Network pharmacology can be employed to construct and analyze the protein-protein interaction networks affected by this compound. By identifying the key nodes and pathways modulated by both the tubulin-binding and topoisomerase I inhibitory functions, researchers can gain insights into the synergistic or independent effects of its dual action. This approach can help in identifying potential biomarkers for predicting patient response and in understanding the molecular basis of its efficacy and any off-target effects. An interactome analysis of microtubule-targeting agents has revealed shared cellular processes affected, including apoptosis, cell cycle control, and stress response, suggesting that a similar approach for this compound could uncover its broader cellular impact. oup.com
Proteomics for Target Engagement and Biomarker Discovery:
Quantitative proteomics can be utilized to assess the global changes in protein expression and post-translational modifications in cells and tissues upon treatment with this compound. This can confirm target engagement with both tubulin and topoisomerase I and can also uncover novel protein targets or pathways that are perturbed by the drug. Such studies can lead to the discovery of pharmacodynamic biomarkers to monitor treatment response and optimize dosing schedules.
In Silico Modeling of Vascular Disruption:
Computational modeling can be used to simulate the vascular-disrupting effects of this compound within a tumor microenvironment. nih.govplos.org These models can incorporate various parameters such as blood flow dynamics, vessel permeability, and drug distribution to predict the extent of vascular shutdown and subsequent tumor necrosis. plos.orgnih.gov Such in silico experiments can help in optimizing treatment strategies, including combination therapies, by predicting the most effective dosing and timing. nih.gov
| Systems Biology Approach | Application in this compound Research | Potential Outcomes |
| Network Pharmacology | Mapping the interaction network of this compound's targets. | Elucidation of synergistic mechanisms, identification of biomarkers, and prediction of off-target effects. |
| Proteomics | Analyzing global protein changes post-treatment. | Confirmation of target engagement, discovery of novel targets, and identification of pharmacodynamic markers. |
| In Silico Modeling | Simulating the vascular-disrupting effects in a virtual tumor microenvironment. | Optimization of dosing regimens and prediction of efficacy in combination therapies. |
Development of Next-Generation Preclinical Models for this compound Evaluation, Including Co-clinical Trials
To enhance the translational predictability of preclinical research on this compound, the development and utilization of more sophisticated and clinically relevant models are crucial. These next-generation models, including patient-derived xenografts (PDXs), patient-derived organoids (PDOs), and co-clinical trials, can provide a more accurate assessment of this compound's efficacy and can help in personalizing treatment strategies.
Patient-Derived Xenografts (PDXs) and Organoids (PDOs):
PDX models, created by implanting patient tumor tissue into immunodeficient mice, have been shown to better recapitulate the heterogeneity and drug response of the original human tumor compared to traditional cell line-derived xenografts. nih.govnih.gov Establishing a panel of PDX models from various tumor types would be invaluable for evaluating the antitumor activity of this compound and for identifying predictive biomarkers of response.
Patient-derived organoids, which are three-dimensional cultures of patient tumor cells, offer a high-throughput platform for drug screening and can predict patient-specific drug responses. clinicaltrials.gov For this compound, the development of vascularized tumor organoids would be particularly relevant to assess its vascular-disrupting activity in a more physiologically relevant in vitro system.
3D-Cultured Vascular Networks:
Specialized in vitro models that recapitulate three-dimensional vascular networks can be employed to specifically study the vascular-disrupting properties of this compound. researchgate.net These models allow for the detailed investigation of the drug's effects on endothelial cell morphology, vessel integrity, and permeability in a controlled environment, bridging the gap between traditional 2D cell culture and in vivo studies. researchgate.net
Co-clinical Trials:
A co-clinical trial framework, where patient-derived models (such as PDXs) are treated in parallel with the corresponding patient, represents a powerful approach to refine therapeutic strategies in real-time. mdpi.comclinicaltrials.gov For this compound, a co-clinical trial could involve generating PDX models from patients enrolled in a clinical trial. The response of the PDX models to this compound and other potential therapies could then be used to guide treatment decisions for the patient, especially in the case of acquired resistance. This approach has the potential to accelerate the identification of effective combination therapies and to personalize cancer treatment.
| Preclinical Model | Application for this compound | Advantages |
| Patient-Derived Xenografts (PDXs) | Efficacy testing across a diverse range of patient tumors. | Better recapitulation of tumor heterogeneity and clinical response. nih.govnih.gov |
| Patient-Derived Organoids (PDOs) | High-throughput screening and personalized medicine. | Allows for rapid assessment of drug sensitivity on patient-specific tumor cells. clinicaltrials.gov |
| 3D-Cultured Vascular Networks | Detailed in vitro analysis of vascular disruption. | Provides a controlled environment to study the specific effects on vasculature. researchgate.net |
| Co-clinical Trials | Parallel treatment of patients and their corresponding PDX models. | Enables real-time evaluation of treatment strategies and personalization of therapy. mdpi.comclinicaltrials.gov |
Q & A
Q. What is the mechanistic basis of ABI-011's antitumor activity, and how does its nanoparticle formulation influence pharmacokinetics?
this compound, an albumin-bound nanoparticle formulation, leverages albumin-mediated transport to enhance tumor targeting via the gp60 receptor and SPARC (secreted protein acidic and rich in cysteine) interactions . Methodologically, researchers should evaluate its cellular uptake and intracellular drug release kinetics using techniques like fluorescence microscopy (for nanoparticle tracking) and HPLC for quantifying drug concentrations in tumor tissues. Comparative studies with non-albumin-bound analogs (e.g., free drug controls) can isolate formulation-specific effects .
Q. How should experimental designs for Phase I trials of this compound balance safety assessments with pharmacokinetic profiling?
Phase I trials for this compound require a 3+3 dose-escalation design to identify the maximum tolerated dose (MTD) while monitoring dose-limiting toxicities (DLTs) such as neutropenia or neuropathy . Key endpoints include:
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Use non-linear mixed-effects modeling (NONMEM) for pharmacokinetic-pharmacodynamic (PK-PD) relationships. For toxicity data, Bayesian logistic regression (e.g., Continual Reassessment Method) optimizes dose escalation. Survival analyses (Kaplan-Meier curves, Cox proportional hazards models) are critical for efficacy endpoints like progression-free survival .
Advanced Research Questions
Q. How can researchers optimize this compound's formulation to overcome tumor heterogeneity and drug resistance?
Advanced strategies include:
- Co-encapsulation : Pair this compound with P-glycoprotein inhibitors to mitigate efflux-mediated resistance.
- Surface Functionalization : Integrate targeting ligands (e.g., folate or RGD peptides) to enhance specificity for tumor-associated receptors.
- Combinatorial Screens : High-throughput assays to identify synergistic agents (e.g., checkpoint inhibitors) using viability assays (CellTiter-Glo) and synergy scoring (Chou-Talalay method) .
Q. How should contradictory data on this compound's efficacy across preclinical models be reconciled?
Contradictions often arise from model-specific factors (e.g., murine vs. patient-derived xenografts). Researchers should:
Q. What methodologies validate this compound's long-term safety profile in translational studies?
Longitudinal toxicity studies should include:
- Cardiotoxicity Monitoring : ECG for QTc prolongation and troponin levels.
- Cumulative Neuropathy Assessment : Serial nerve conduction studies.
- Reproductive Toxicity : Sperm viability assays and ovarian follicle counts in animal models .
Methodological and Ethical Considerations
Q. What ethical frameworks govern tumor biopsy collection in this compound trials?
Informed consent must explicitly address risks of sequential biopsies (e.g., bleeding, infection). Protocols should minimize procedural burden (e.g., CT-guided core biopsies) and align with IRB guidelines for vulnerable populations. Data anonymization and secure storage are mandatory under HIPAA/GDPR .
Q. How can cross-disciplinary approaches enhance this compound research?
Integrate materials science (nanoparticle stability under physiological conditions), computational biology (molecular dynamics simulations of drug-albumin interactions), and clinical oncology (correlative biomarker studies). Collaborative platforms like shared biobanks and open-source PK modeling tools (e.g., PK-Sim) are recommended .
Data Reporting and Validation
Q. What criteria ensure rigor in reporting this compound's preclinical data?
Follow ARRIVE 2.0 guidelines:
- Transparency : Disclose nanoparticle characterization (size, zeta potential via DLS; drug loading via UV-Vis).
- Reproducibility : Include positive/negative controls (e.g., paclitaxel for tubulin-targeting benchmarks).
- Data Availability : Publish raw flow cytometry and histopathology images in repositories like Figshare .
Q. How can researchers validate this compound-associated biomarkers for patient stratification?
Use orthogonal validation:
- Genomic : RNA-seq to confirm SPARC expression in responder vs. non-responder cohorts.
- Proteomic : ELISA for circulating albumin-drug complexes.
- Imaging : Dynamic contrast-enhanced MRI to quantify tumor vascular permeability changes .
Theoretical and Contextual Frameworks
Q. What theoretical models explain this compound's enhanced permeability and retention (EPR) effect variability?
EPR efficacy depends on tumor vascularization and interstitial pressure. Computational fluid dynamics models can simulate nanoparticle extravasation, while intravital microscopy in window chamber models provides real-time visualization .
Q. How does this compound's research align with broader trends in nanomedicine?
It exemplifies the shift toward albumin-based carriers to improve solubility and reduce excipient toxicity (vs. Cremophor EL in paclitaxel). Current trends prioritize modular platforms for combination therapies and theranostic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
